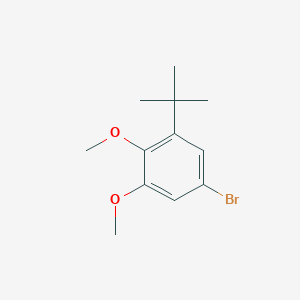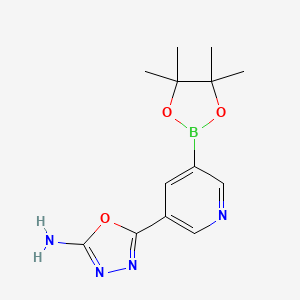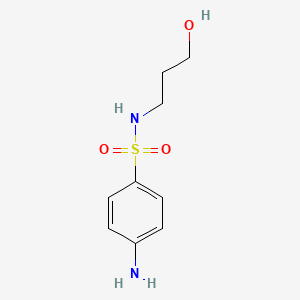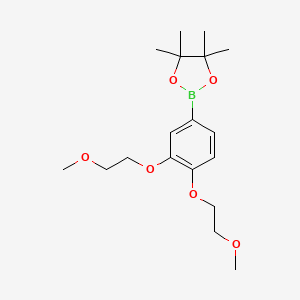
(3-Methoxy-4-(morpholine-4-carbonyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxy-4-(morpholine-4-carbonyl)phenyl)boronic acid: is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a morpholine-4-carbonyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-4-(morpholine-4-carbonyl)phenyl)boronic acid typically involves the introduction of the boronic acid group onto the phenyl ring. One common method is the borylation of an appropriate aryl halide precursor using a palladium-catalyzed reaction. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: (3-Methoxy-4-(morpholine-4-carbonyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Phenols or quinones.
Reduction: Boranes or boronates.
Substitution: Aryl halides or other substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, (3-Methoxy-4-(morpholine-4-carbonyl)phenyl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in the design of enzyme inhibitors and anticancer agents .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable carbon-boron bonds makes it a valuable building block for various industrial applications .
Mecanismo De Acción
The mechanism of action of (3-Methoxy-4-(morpholine-4-carbonyl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes or modify biomolecules. The compound’s methoxy and morpholine-4-carbonyl groups may also contribute to its binding affinity and specificity for certain targets .
Comparación Con Compuestos Similares
- 4-Methoxycarbonylphenylboronic acid
- 3-Methoxyphenylboronic acid
- 4-(Morpholine-4-carbonyl)phenylboronic acid pinacol ester
Comparison: Compared to these similar compounds, (3-Methoxy-4-(morpholine-4-carbonyl)phenyl)boronic acid is unique due to the presence of both the methoxy and morpholine-4-carbonyl groups. These substituents can enhance the compound’s reactivity and binding properties, making it more versatile in various applications .
Propiedades
Fórmula molecular |
C12H16BNO5 |
|---|---|
Peso molecular |
265.07 g/mol |
Nombre IUPAC |
[3-methoxy-4-(morpholine-4-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H16BNO5/c1-18-11-8-9(13(16)17)2-3-10(11)12(15)14-4-6-19-7-5-14/h2-3,8,16-17H,4-7H2,1H3 |
Clave InChI |
LCSBRPBNBASRQG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)C(=O)N2CCOCC2)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine](/img/structure/B13988993.png)



![6-Chloro-3-iodo-2,7-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13989023.png)
![6-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13989035.png)
![1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one](/img/structure/B13989037.png)



![4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline](/img/structure/B13989070.png)


![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13989083.png)
